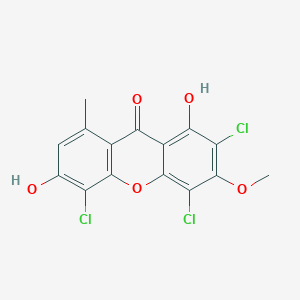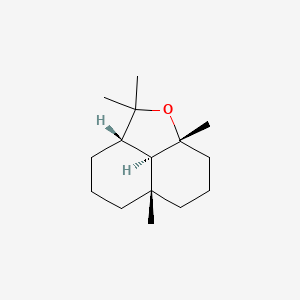
(-)-Maalioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Maalioxide is a natural product found in Neoorthocaulis floerkei, Lophozia ventricosa, and other organisms with data available.
Scientific Research Applications
Microbial Transformation Studies
Microbial Transformation by Fungi : The sesquiterpenoid (-)-maalioxide undergoes microbial transformation by the fungus Mucor plumbeus, leading to the production of metabolites like 9beta-hydroxymaalioxide, 1beta-hydroxymaalioxide, and 7beta-hydroxymaalioxide. The structural properties of these metabolites are identified through spectroscopic methods and chemical reactions (Wang et al., 2006).
Biotransformation by Aspergillus Species : (-)-Maalioxide is also biotransformed by Aspergillus niger and Aspergillus cellulosae, leading to structurally intriguing compounds. The stereostructures of these metabolites are established using high-resolution NMR spectrum, X-Ray crystallographic analysis, and chemical reactions (Hashimoto et al., 2004).
Other Relevant Studies
Superoxide Ion Generation : While not directly involving (-)-maalioxide, research on superoxide ion (O2(•-)) pertains to the broader field of sesquiterpenoids and their reactive properties. This study reviews the generation methods, reaction types, and potential applications of O2(•-) in various domains, including the synthesis of organic compounds (Hayyan et al., 2016).
Nanoparticle Research : Again, while not directly involving (-)-maalioxide, research on nanoparticles like nano-silicon dioxide and their applications in environmental and chemical sciences provides context for the broader field of chemical synthesis and transformation in which sesquiterpenoids like (-)-maalioxide are studied (Siddiqui et al., 2014).
properties
Product Name |
(-)-Maalioxide |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S,8S,12R)-1,3,3,8-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane |
InChI |
InChI=1S/C15H26O/c1-13(2)11-7-5-8-14(3)9-6-10-15(4,16-13)12(11)14/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15+/m0/s1 |
InChI Key |
PZKNYJWHOZUWDF-MYZSUADSSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]3[C@H]1[C@@](CCC2)(OC3(C)C)C |
Canonical SMILES |
CC1(C2CCCC3(C2C(O1)(CCC3)C)C)C |
synonyms |
(-)-maalioxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



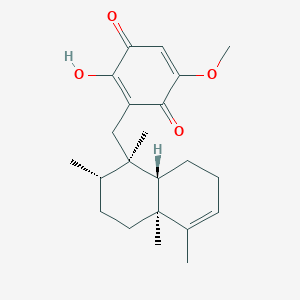
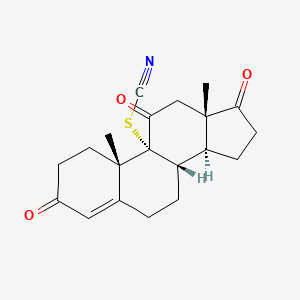



![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
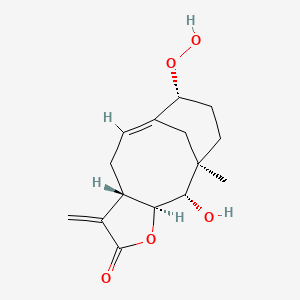

![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)
![(3S,5R,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254086.png)
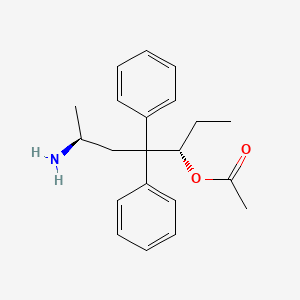
![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)
